2-(2-Methylpropyl)quinoline-4-carbothioamide
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Overview
Description
2-isobutylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry . The unique structure of 2-isobutylquinoline-4-carbothioamide, which includes an isobutyl group and a carbothioamide moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-isobutylquinoline-4-carbothioamide, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-isobutylquinoline-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-isobutylquinoline-4-carbothioamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-isobutylquinoline-4-carbothioamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .
Comparison with Similar Compounds
2-isobutylquinoline-4-carbothioamide can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and broad applications.
Isoquinoline: A structural isomer with different biological activities.
4-hydroxyquinoline: Known for its antimicrobial properties.
The uniqueness of 2-isobutylquinoline-4-carbothioamide lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
29195-92-4 |
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Molecular Formula |
C14H16N2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-(2-methylpropyl)quinoline-4-carbothioamide |
InChI |
InChI=1S/C14H16N2S/c1-9(2)7-10-8-12(14(15)17)11-5-3-4-6-13(11)16-10/h3-6,8-9H,7H2,1-2H3,(H2,15,17) |
InChI Key |
BEMTUAYMJOZVII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=S)N |
Origin of Product |
United States |
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